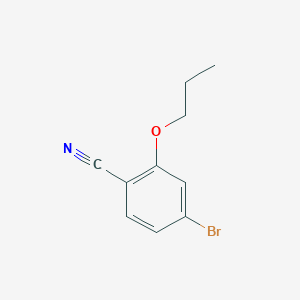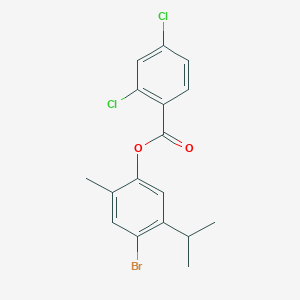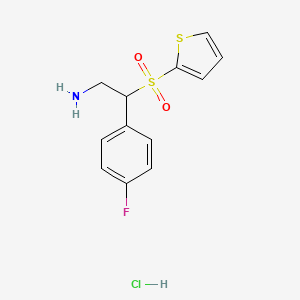
4-Bromo-2-propoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-propoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 240.1 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Organic Synthesis Applications
Brominated benzonitriles, including compounds similar to "4-Bromo-2-propoxybenzonitrile," serve as key intermediates in the synthesis of complex molecules. For instance, bromo-substituted phenyl carbothioamide derivatives are synthesized from hydroxybenzonitriles, which are crucial in producing biologically active compounds like febuxostat, a gout treatment (Wang et al., 2016). Such synthetic routes illustrate the importance of brominated benzonitriles in pharmaceutical synthesis.
Material Science and Physical Chemistry
Brominated benzonitriles have been studied for their unique physical properties. For example, 4-Bromobenzonitrile crystals demonstrate plastically deformable characteristics, allowing for potential applications in flexible materials (Alimi et al., 2018). These properties can be useful in designing new materials with specific mechanical behaviors.
Safety and Hazards
The safety data sheet for 4-Bromo-2-propoxybenzonitrile indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound . In case of contact, immediate medical assistance should be sought .
将来の方向性
While specific future directions for 4-Bromo-2-propoxybenzonitrile are not mentioned in the search results, one relevant paper discusses the use of a similar compound, 4-bromo-benzonitrile, for surface passivation to enhance the performance of perovskite solar cells . This suggests potential applications of this compound in the field of solar energy.
特性
IUPAC Name |
4-bromo-2-propoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAUPFQZVPCYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)
![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)



![4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2770935.png)
![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)
![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)

![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)
![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)
![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)

